Product packaging for (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one(Cat. No.:)

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

Cat. No.: B12366490
M. Wt: 129.16 g/mol
InChI Key: VTFYNUQTWXDGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral piperidin-2-one derivative, a class of compounds recognized as valuable δ-lactam building blocks in organic and medicinal chemistry . This stereochemically defined scaffold is designed for the straightforward synthesis of complex, polyfunctionalized azacycles, which are core structures in numerous biologically active molecules . Its high research value lies in its application as a key synthon in domino reactions, such as the thia-Michael/aldol sequence, facilitating access to polysubstituted frameworks with good selectivity . The compound serves as a versatile precursor for the development of pharmaceuticals, including potential candidates for treating prokineticin-mediated diseases and as a core structure in CGRP receptor antagonists . Furthermore, related 6-methyl piperidine alkaloids demonstrate significant glycosidase inhibitory activity, highlighting the therapeutic potential of this structural class . The defined (4S,6S) stereochemistry is critical for directing subsequent stereoselective transformations, making it an essential tool for researchers in drug discovery and the synthesis of enantiopure natural products. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B12366490 (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFYNUQTWXDGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4s,6s 4 Hydroxy 6 Methyl Piperidin 2 One and Its Stereoisomers

Overview of Synthetic Strategies for Dihydropyridinones and Piperidin-2-ones

The synthesis of the piperidin-2-one scaffold, a six-membered lactam, is a central theme in heterocyclic chemistry. mdpi.com These structures serve as valuable precursors for multi-substituted piperidines, which are among the most prevalent heterocycles in pharmaceutical compounds. researchgate.net Traditional methods for accessing piperidin-2-ones often involve the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines. researchgate.net However, these approaches can require harsh conditions and multi-step preparations of the necessary precursors. researchgate.net Modern synthetic efforts have focused on developing more direct and versatile methods, including multicomponent reactions and tandem cyclizations, to build this heterocyclic core with greater efficiency and control. mdpi.com

Cycloaddition Reactions in Piperidin-2-one Ring Formation

Cycloaddition reactions represent a powerful class of pericyclic reactions for the formation of cyclic compounds, offering excellent stereocontrol. libretexts.org In the context of piperidin-2-one synthesis, various cycloaddition strategies have been employed. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a notable method where an imine acts as the dienophile. For instance, the reaction of Danishevsky's diene with imines can yield dihydropyridinone structures. youtube.com Lewis acid catalysis, using complexes of cobalt or palladium, can accelerate these reactions and even introduce enantioselectivity. youtube.com

Another approach involves [1+2+3] cycloadditions. A recently developed organophotocatalyzed strategy enables the one-step synthesis of diverse piperidin-2-ones from simple starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This method proceeds under mild conditions and demonstrates high chemoselectivity. researchgate.net Furthermore, 3,4-piperidynes, highly reactive intermediates, can undergo cycloaddition reactions with trapping agents such as nitrones to afford complex annulated piperidines.

Metal-Catalyzed and Organocatalytic Approaches

Metal and organocatalysis have revolutionized the synthesis of N-heterocycles, providing milder and more selective pathways to piperidin-2-ones and their precursors. nih.gov

Metal-Catalyzed Reactions: Transition metals like palladium, copper, and iron are frequently used to catalyze key bond-forming reactions. Palladium-catalyzed reactions, such as the allylic amination of specific substrates, can lead to the formation of the piperidine (B6355638) ring. whiterose.ac.uk Copper(I) catalysis has been effectively used in reductive aldol (B89426) cyclizations of α,β-unsaturated amides with ketones to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov Iron complexes have been shown to catalyze the reductive amination of ϖ-amino fatty acids, which involves cyclization and reduction steps to yield piperidinones. nih.gov

Organocatalytic Reactions: Organocatalysis, the use of small organic molecules to accelerate reactions, offers a metal-free alternative for asymmetric synthesis. researchgate.net Proline and its derivatives are common organocatalysts. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to form polysubstituted piperidines with excellent enantioselectivity. nih.govacs.org Organocatalytic desymmetrizing intramolecular aza-Michael reactions have been developed to create piperidines with quaternary stereocenters. rsc.org Combining organocatalysis with biocatalysis in cascade reactions has also proven to be an effective strategy for producing chiral piperidines. researchgate.netnih.gov

A selection of catalytic approaches is summarized in the table below.

Table 1: Catalytic Approaches to Piperidinone and Piperidine Synthesis
Catalyst Type Reaction Key Features Reference
Organophotocatalyst [1+2+3] Strategy One-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyls. researchgate.net
Cu(I) Reductive Aldol Cyclization Highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones. nih.gov
O-TMS diphenylprolinol Domino Michael/Aminalization Forms four contiguous stereocenters with excellent enantioselectivity. nih.gov
PdCl2(CH3CN)2 1,3-Chirality Transition Synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com
Iron Complex Reductive Amination Efficient preparation of piperidinones from ϖ-amino fatty acids. nih.gov

Enzymatic and Chemoenzymatic Synthetic Routes

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral heterocycles under mild reaction conditions. researchgate.net Enzymes like transaminases, lipases, and oxidoreductases are increasingly integrated into synthetic routes. researchgate.netnih.gov

Enzymatic Reactions: Lipases are commonly used for the kinetic resolution of racemic piperidine derivatives. For instance, lipase-mediated transesterification has been used to resolve racemic hydroxy esters, which are precursors to chiral 2-piperidones. nih.gov The resolution of piperidine atropisomers has also been achieved through enzyme-catalyzed acylation. acs.org

Chemoenzymatic Cascades: Combining enzymatic steps with chemical reactions in a one-pot or sequential manner—a chemoenzymatic approach—leverages the strengths of both methodologies. nih.gov A powerful example is the use of ω-transaminases for the stereoselective monoamination of 1,5-diketones. The resulting amino-ketone spontaneously cyclizes to a Δ1-piperideine, which can then be chemically reduced to afford specific diastereomers of 2,6-disubstituted piperidines. researchgate.netdocumentsdelivered.com Another chemoenzymatic cascade utilizes a nitrile hydratase to facilitate the synthesis of piperidin-2-ones. researchgate.net Similarly, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org

Stereoselective and Asymmetric Synthesis of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

Achieving the specific (4S,6S) stereochemistry of the target molecule requires precise control over the formation of two stereocenters. Research in this area focuses on diastereoselective cyclization reactions and the use of chiral controllers like auxiliaries and organocatalysts.

Diastereoselective Control in Cyclization Reactions

The relative stereochemistry between the C4-hydroxyl and C6-methyl groups is often established during the ring-forming cyclization step. A key strategy is the Cu(I)-catalyzed reductive aldol cyclization of β-keto α,β-unsaturated amides. nih.gov This reaction proceeds with high levels of diastereoselectivity, controlled by the catalyst and reaction conditions. nih.gov

Another powerful method involves an intramolecular non-classical Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. rsc.orgnih.gov This methodology allows for the generation of multiple new stereogenic centers with high diastereoselectivity. The resulting bicyclic lactam intermediates can then be transformed through desulfurization and reduction steps to yield the desired 4-hydroxypiperidine (B117109) derivatives. nih.gov For example, the synthesis of (2S,4S)-2-methylpiperidin-4-ol has been achieved using this strategy, demonstrating excellent control over the cis relationship between the methyl and hydroxyl groups. rsc.org Subsequent steps can then be used to install the ketone at the C2 position.

The table below details results from a diastereoselective synthesis leading to a related 4-hydroxy-2-methyl piperidine structure.

Table 2: Diastereoselective Synthesis of a cis-4-hydroxy-2-methyl piperidine derivative
Precursor Key Reaction Step Product Configuration Key Feature Reference
β-enaminoester from (R)-(-)-2-phenylglycinol Intramolecular Corey-Chaykovsky Cyclization Zwitterionic bicyclic lactam High diastereoselectivity, generation of new stereocenters. nih.gov
Zwitterionic bicyclic lactam Desulfurization & Reduction (2S,4S)-2-methylpiperidin-4-ol Stereocontrolled synthesis of the cis diastereomer. rsc.org

Chiral Auxiliary and Organocatalyst-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is well-established for the asymmetric synthesis of lactams. For example, an N-acyl oxazolidinone, derived from a chiral amino alcohol, can be used as a chiral auxiliary. The auxiliary shields one face of the enolate, directing alkylation or other electrophilic attacks to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral piperidin-2-one. wikipedia.org The asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a related structure, was achieved using D-phenylglycinol as a chiral starting material, which effectively acts as a chiral auxiliary to direct methylation. researchgate.net

Organocatalysts can also be employed to achieve enantioselective synthesis. Proline-catalyzed asymmetric Mannich reactions can be used in combination with methods like the copper-catalyzed reductive aldol cyclization to produce highly functionalized and enantiomerically enriched piperidin-2-ones. nih.gov

Intramolecular Reductive Cyclization Strategies

Intramolecular reductive cyclization represents a powerful strategy for the stereocontrolled synthesis of substituted piperidinones. This approach typically involves the formation of a linear precursor containing both an amine or its precursor (like a nitro group or an azide) and a carbonyl group, which upon reduction and subsequent cyclization, yields the desired heterocyclic scaffold.

A notable example of a related transformation is the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through a Cu(I)-catalyzed reductive aldol cyclization. rsc.org This method utilizes α,β-unsaturated amides and ketones to construct the piperidinone ring with high diastereoselectivity. While not explicitly demonstrated for the synthesis of this compound, this strategy could theoretically be adapted by selecting appropriate chiral starting materials to achieve the desired (4S,6S) stereochemistry. The key would be the use of a chiral α,β-unsaturated amide or a chiral ketone precursor that would guide the stereochemical outcome of the cyclization.

Another relevant approach involves the one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols to afford 3-substituted 4-piperidinones. nih.gov Subsequent stereodivergent reduction of the ketone can lead to either cis or trans 3,4-disubstituted piperidines with high diastereomeric ratios. nih.gov This methodology highlights the potential to control the stereochemistry at the C4 position through the choice of reducing agent.

Furthermore, intramolecular reductive amination of a keto-aldehyde or a related precursor is a viable route. A hypothetical precursor, such as a protected amino-aldehyde derived from a chiral amino acid, could undergo reductive cyclization to form the piperidinone ring. The stereochemistry at the 6-position would be established from the chiral pool starting material, and the stereochemistry at the 4-position would be controlled during the reduction of a ketone intermediate.

Reaction Type Key Features Potential for (4S,6S) isomer Reference
Cu(I)-Catalyzed Reductive Aldol CyclizationHigh diastereoselectivityRequires chiral α,β-unsaturated amide or ketone precursor rsc.org
Tandem Oxidation-Cyclization-OxidationOne-pot synthesis of 4-piperidinonesStereocontrol at C4 via selective reduction nih.gov
Intramolecular Reductive AminationUtilizes chiral precursorsStereochemistry derived from starting material and reduction stepN/A

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including the hydroxyl group, the lactam nitrogen, and the C-H bonds adjacent to the carbonyl and at the C6 position, allowing for a wide range of functionalization and derivatization reactions.

Regioselective and Stereospecific Modifications

Regioselective and stereospecific modifications are crucial for elaborating the core scaffold into more complex molecules. The hydroxyl group at C4 is a prime target for functionalization. O-alkylation of related 4-hydroxypyridones has been achieved with high regioselectivity. For instance, palladium-catalyzed O-alkylation of 2-pyridones demonstrates that the nitrogen atom can direct the regioselectivity of the reaction. rsc.org Similarly, TfOH-catalyzed carbenoid insertion provides another metal-free option for regioselective O-alkylation of 2-pyridones. rsc.org These methods could potentially be applied to the this compound scaffold to introduce a variety of substituents at the C4 hydroxyl group while preserving the stereocenter.

Alkylation at the nitrogen of the lactam is another common modification. While the N-H bond of the lactam is generally less reactive than a free amine, it can be alkylated under appropriate basic conditions. nih.gov

Preparation of Advanced Intermediates

The functionalized derivatives of this compound can serve as advanced intermediates for the synthesis of more complex targets. For example, conversion of the C4-hydroxyl group to a leaving group would facilitate the introduction of other nucleophiles, potentially with inversion of stereochemistry if an SN2 reaction pathway is followed.

The lactam carbonyl can also be a site for modification. For instance, reduction of the lactam to the corresponding piperidine would yield (4S,6S)-4-hydroxy-6-methylpiperidine, a valuable chiral building block in its own right.

Utilization of this compound as a Building Block

Chiral piperidine scaffolds are highly sought after in drug discovery and natural product synthesis due to their ability to impart favorable physicochemical properties and biological activity. researchgate.net

Precursor in Complex Natural Product Synthesis

The this compound scaffold is a potential precursor for a variety of natural products containing a substituted piperidine ring. For instance, 2-piperidone-based chiral building blocks have been successfully employed in the synthesis of 3-piperidinol alkaloids. acs.org The defined stereochemistry of the (4S,6S) isomer makes it an attractive starting material for the asymmetric synthesis of complex alkaloids where the piperidine core is a key structural feature. A notable example is the synthesis of both enantiomers of 2-(2-propenyl)piperidine, which served as precursors for the synthesis of several 2-(2-hydroxyalkyl)piperidine alkaloids. niper.gov.in

Scaffold for Analog Library Generation

In drug discovery, the generation of compound libraries around a privileged scaffold is a common strategy for identifying new lead compounds. nih.gov The this compound scaffold is well-suited for this purpose due to its multiple points of diversification. nih.gov Libraries of analogs can be generated by modifying the hydroxyl group, the lactam nitrogen, and potentially the C3 and C5 positions of the piperidine ring. The inherent chirality of the scaffold allows for the synthesis of stereochemically defined libraries, which is crucial for understanding structure-activity relationships (SAR).

Advanced Structural Elucidation and Stereochemical Assignment of 4s,6s 4 Hydroxy 6 Methyl Piperidin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information regarding the connectivity, functional groups, and molecular formula of a compound. For (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for its initial characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the assignment of all proton and carbon signals and provides insights into the relative stereochemistry of the molecule.

For this compound, the piperidinone ring is expected to adopt a chair-like conformation. The (4S,6S) configuration indicates a cis relationship between the hydroxyl group at C4 and the methyl group at C6. In the more stable chair conformation, this would likely result in one substituent being in an axial position and the other in an equatorial position to minimize steric interactions. The specific chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the protons at the stereogenic centers (H4 and H6), the methyl group, the N-H proton, the O-H proton, and the diastereotopic methylene (B1212753) protons at C3 and C5. The coupling constants between adjacent protons, particularly the diaxial and axial-equatorial couplings, are critical for confirming the chair conformation and the relative stereochemistry.

¹³C NMR Spectroscopy: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms of the piperidinone ring. The chemical shifts of C4 and C6 would be influenced by the attached hydroxyl and methyl groups, respectively. The carbonyl carbon (C2) would appear at a characteristic downfield shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Predicted ¹³C Chemical Shift (ppm)
C2---~170-175
C3~2.0-2.5m-~30-35
C4~3.8-4.2m-~65-70
C5~1.5-2.0m-~25-30
C6~3.5-4.0m-~50-55
CH₃~1.2-1.4d~6-7~20-25
NH~6.0-8.0br s--
OHVariablebr s--

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary for unambiguous assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the key vibrational bands would confirm the presence of the hydroxyl, amine, and carbonyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (lactam)Stretching3100-3300
C=O (lactam)Stretching1640-1680
C-H (alkane)Stretching2850-3000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition and molecular formula of the compound. For this compound, with a chemical formula of C₆H₁₁NO₂, the expected exact mass can be calculated and compared to the experimental value.

Calculated Exact Mass for C₆H₁₁NO₂:

[M+H]⁺: 130.0817

[M+Na]⁺: 152.0636

An experimental HRMS value within a few parts per million (ppm) of the calculated mass would unequivocally confirm the molecular formula.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While spectroscopic methods can establish the connectivity and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.

The crystal structure of this compound would reveal the precise three-dimensional arrangement of the atoms in the solid state. This would include the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat), the spatial orientation of the hydroxyl and methyl substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The Flack parameter, derived from the crystallographic data, would be used to confirm the absolute configuration as (4S,6S).

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques, such as optical rotation and circular dichroism (CD), are sensitive to the stereochemistry of a molecule and can be used to assign or confirm the absolute configuration.

Optical Rotation: The measurement of the specific rotation ([α]D) of a chiral compound provides a characteristic value that is dependent on the wavelength of light, temperature, and solvent. For this compound, a non-zero specific rotation would be expected. The sign and magnitude of this rotation could be compared to known compounds or to values predicted by computational methods to provide evidence for the absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The lactam chromophore in the piperidinone ring is expected to give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the molecule and can be a powerful tool for assigning the absolute configuration, often aided by quantum chemical calculations.

Computational and Theoretical Investigations of 4s,6s 4 Hydroxy 6 Methyl Piperidin 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is fundamental to its biological activity. The piperidine (B6355638) ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. For substituted piperidines, the preferred conformation aims to minimize steric strain by placing bulky substituents in equatorial positions.

In the case of this compound, a chair conformation is expected to be the most stable. In this conformation, the methyl group at the C6 position and the hydroxyl group at the C4 position would ideally occupy equatorial positions to reduce steric hindrance. However, the presence of the lactam functionality introduces some degree of ring flattening. DFT calculations on related 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) have shown that the piperidin-4-one ring exhibits a distorted chair conformation. researchgate.netresearchgate.net Similar distortions are anticipated for the this compound ring.

Table 1: Predicted Conformational Preferences of this compound based on Analogous Structures

SubstituentPositionPredicted OrientationRationale
MethylC6EquatorialMinimization of steric strain
HydroxylC4EquatorialMinimization of steric strain

This table is predictive and based on the general principles of conformational analysis of substituted piperidines.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity and spectroscopic properties. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For piperidin-4-one derivatives, DFT studies have shown that the HOMO is typically localized on the phenyl rings (if present) and the nitrogen atom, while the LUMO is often centered on the carbonyl group and adjacent atoms. researchgate.net In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the oxygen of the hydroxyl group. The LUMO is likely to be concentrated around the carbonyl group of the lactam.

The HOMO-LUMO energy gap for a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, was calculated to be 5.4194 eV, indicating a high degree of stability. researchgate.net A similar range for the HOMO-LUMO gap would be expected for this compound.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMONitrogen lone pair, Hydroxyl groupSusceptible to electrophilic attack
LUMOCarbonyl groupSusceptible to nucleophilic attack

This table is predictive and based on FMO analysis of similar piperidinone structures.

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Spectra)

DFT calculations are widely used to predict and interpret vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of vibrational modes.

For the piperidin-4-one scaffold, characteristic vibrational frequencies have been assigned using DFT calculations. researchgate.net For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

C=O stretching (lactam): Expected around 1650-1680 cm⁻¹.

O-H stretching (hydroxyl): A broad band usually in the region of 3200-3600 cm⁻¹.

C-N stretching: Generally found between 1000 and 1300 cm⁻¹.

C-O stretching (hydroxyl): Typically in the 1050-1150 cm⁻¹ range.

DFT calculations on 3-methyl-2,6-diphenyl piperidin-4-one have provided detailed assignments of its vibrational spectrum, which can serve as a guide for interpreting the spectrum of this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.

For a flexible molecule like this compound, MD simulations could be employed to:

Explore the full range of accessible conformations in different solvent environments.

Investigate the stability of the predicted lowest-energy chair conformation.

Study the dynamics of intramolecular hydrogen bonding involving the hydroxyl group and the lactam oxygen.

Understand how the molecule interacts with biological macromolecules, such as enzymes or receptors.

Theoretical Mechanistic Studies of Reactions Involving the Piperidin-2-one Core

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the piperidin-2-one core, theoretical studies can provide valuable information on its synthesis and reactivity. Various synthetic routes to piperidine and piperidinone derivatives have been investigated using computational methods. nih.govdntb.gov.uaresearchgate.net

One common approach to synthesizing piperidines is through the intramolecular cyclization of N-substituted amines. nih.gov DFT calculations can be used to model the transition states and intermediates of these reactions, helping to understand the factors that control the stereoselectivity and efficiency of the cyclization. For example, theoretical studies have been conducted on the copper-catalyzed intramolecular C-H amination to form piperidines. nih.gov

Furthermore, reactions involving the functionalization of the piperidin-2-one ring can be studied theoretically. For instance, the reaction of piperazin-2-one (B30754) with triethyl phosphite (B83602) has been investigated to understand its scope and limitations. acs.org Such studies can predict the most likely reaction pathways and help in the design of new synthetic methodologies for creating diverse piperidin-2-one derivatives.

Exploration of Biological Activities and Molecular Interactions of 4s,6s 4 Hydroxy 6 Methyl Piperidin 2 One Derivatives

Mechanistic Investigations of Biological Activity (In Vitro and In Vivo Animal Models)

The biological effects of piperidin-2-one derivatives are often explored through a combination of in vitro and in vivo studies to elucidate their mechanisms of action at the molecular, cellular, and organismal levels.

Enzyme Inhibition and Activation Studies

Derivatives of the piperidin-2-one and broader piperidine (B6355638) class have been investigated for their ability to modulate the activity of various enzymes. While specific kinetic data for (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one derivatives are not extensively documented in publicly available literature, studies on related piperidone structures provide insights into their potential as enzyme inhibitors.

For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The results indicated that these compounds could inhibit both enzymes at varying potencies. nih.gov Notably, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent inhibitor of AChE, while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the strongest inhibition of BuChE. nih.gov

Similarly, synthetic piperidine-substituted chalcones have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in managing diabetes. rsc.orgphcogj.com All tested compounds in this class showed inhibitory activity against α-amylase. rsc.orgphcogj.com

The inhibitory activities of these related piperidone derivatives are summarized in the table below.

Compound IDTarget EnzymeIC50 (µM)Selectivity
1d Acetylcholinesterase (AChE)12.55AChE selective
1g Butyrylcholinesterase (BuChE)17.28Dual inhibitor
Chalcones 2-28 α-amylase9.86–35.98-

Data derived from studies on related piperidone scaffolds. nih.govrsc.orgphcogj.com

Receptor Binding and Modulation Assays

The piperidine scaffold is a common feature in ligands for a variety of receptors. Derivatives have been assessed for their binding affinity and modulatory effects at receptors such as serotonin (B10506), opioid, and sigma receptors.

In a study of piperazine (B1678402) derivatives containing a piperidin-2-one moiety, compounds MM5 and MC1 were shown to have an affinity for 5-HT1A receptors in vitro. nih.gov Their activity was further investigated in vivo, where they were found to modulate serotonin and dopamine (B1211576) release in the rat prefrontal cortex, suggesting agonist activity at 5-HT1A receptors. nih.gov

Furthermore, piperidine derivatives have been explored as ligands for sigma receptors (σ1 and σ2). A series of 4-(2-aminoethyl)piperidine derivatives showed high affinity for the σ1 receptor, with some compounds exhibiting selectivity over the σ2 subtype. nih.gov Molecular dynamics simulations indicated that interactions with the lipophilic binding pocket of the σ1 receptor are crucial for this affinity. nih.gov

The table below summarizes the receptor binding and functional activity of some piperidine derivatives.

Compound/Derivative ClassTarget ReceptorObserved Effect
MM5 & MC1 5-HT1AAgonist activity, modulation of serotonin and dopamine release. nih.gov
4-(2-aminoethyl)piperidines Sigma-1 (σ1)High binding affinity. nih.gov
4-(4'-bromophenyl)-4-piperidinol derivatives Opioid ReceptorAnalgesic effect, interaction with opioid receptor in docking studies. nih.gov

Data derived from studies on related piperidine scaffolds.

Cellular Pathway Interference and Signal Transduction Analysis

Piperidin-2-one derivatives have been shown to interfere with various cellular pathways, leading to effects such as apoptosis and cell cycle arrest in cancer cells.

Two novel piperidone compounds, 2608 and 2610 , were found to induce apoptosis in human prostate and lymphoma cancer cell lines. nih.gov Mechanistic studies revealed that these compounds lead to the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase-3/7, which are hallmarks of apoptosis. nih.gov However, in this particular study, the compounds did not induce cell cycle arrest. nih.gov

In other studies, piperine, a natural product containing a piperidine ring, has been shown to modulate signaling pathways associated with inflammation in cancer cells, such as the ERK/p38 MAPK pathway. acs.org Piperine was found to inhibit the expression of ERK and p38 proteins in head and neck cancer cells. acs.org It also regulated the expression of genes and cytokines associated with inflammation. acs.org

Structure-Activity Relationship (SAR) Studies of Modified Piperidin-2-one Scaffolds

While specific SAR studies on this compound are not widely available, research on related piperidone scaffolds provides valuable insights into how structural modifications influence biological activity.

In the development of cholinesterase inhibitors based on the piperidin-4-one scaffold, it was observed that the nature of the substituent on the benzylidene moieties significantly impacts potency and selectivity. nih.gov A nitro group at the para position of the benzylidene rings (1d ) favored AChE inhibition, whereas a chloro substituent (1g ) resulted in a dual inhibitor with a preference for BuChE. nih.gov

For a series of 4-hydroxy-2-quinolinone analogs, which share some structural features with the piperidin-2-one core, SAR studies revealed that both the length of an alkyl chain at the C-3 position and the type of substituent on the quinolinone ring dramatically affect antimicrobial activities. chemscene.com Specifically, brominated analogs with a nonyl side chain showed exceptional antifungal activity. chemscene.com

In the context of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety was identified as a critical structural feature. achemblock.com Protonation of the piperidine nitrogen was found to be essential for the salt bridge interaction with Glu172 in the σ1 receptor binding pocket, which is crucial for high biological activity. achemblock.com

Role as a Privileged Scaffold in Chemical Biology Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry and chemical biology. wikipedia.orgnih.gov This is due to its prevalence in a large number of pharmaceuticals and natural products, and its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. wikipedia.orgnih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into different binding pockets. wikipedia.org

Development of Molecular Probes

The utility of privileged scaffolds like piperidin-2-one extends to the development of molecular probes. These are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules. While specific examples of molecular probes derived directly from this compound are not prominent in the literature, the general principles apply.

The development of fluorescently labeled or biotinylated derivatives of piperidine-based ligands allows for their use in a variety of applications, including:

Fluorescence microscopy: To visualize the localization of target receptors or enzymes within cells.

Flow cytometry: To quantify receptor expression on cell surfaces.

Affinity chromatography: To purify target proteins from complex biological mixtures.

For instance, the synthesis of piperidine derivatives with reactive handles would enable their conjugation to reporter molecules like fluorophores or affinity tags, thereby creating molecular probes to investigate their biological targets and mechanisms of action in more detail.

Insights into Biological Recognition Processes

The interaction of small molecules with biological macromolecules is a highly specific process governed by the principles of molecular recognition. For derivatives of this compound, their three-dimensional structure, and the spatial arrangement of their functional groups are paramount in determining their biological activity. The piperidine ring, a common scaffold in many biologically active compounds, serves as a core structure whose conformation and substitution pattern can be finely tuned to achieve selective and high-affinity binding to biological targets such as enzymes and receptors.

Research into various piperidine derivatives has provided significant insights into how these molecules are recognized at a molecular level. Key factors influencing this recognition include the conformation of the piperidine ring, the nature and position of its substituents, and the stereochemistry of the molecule.

The conformation of the piperidine ring, which typically exists in a chair or boat form, can significantly impact binding affinity. For instance, in studies of piperidine-based antagonists for the P2Y14 receptor, constraining the piperidine ring into a specific conformation by incorporating a bridged structure, such as in 2-azanorbornane derivatives, was found to maintain or even enhance receptor affinity. This suggests that the biological target may have a preference for a particular ring geometry, and molecules that can readily adopt this conformation are more likely to bind effectively.

The substituents on the piperidine ring play a crucial role in forming specific interactions with the amino acid residues of a protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular modeling studies on P2Y14R antagonists have shown that the piperidine moiety is often positioned in a solvent-exposed and flexible region of the receptor. This allows for a degree of tolerance for different substitution patterns, yet specific modifications can lead to significant changes in affinity and other properties like lipophilicity. For example, the introduction of polar groups can enhance aqueous solubility, a desirable property for potential therapeutic agents.

Stereochemistry is another critical determinant of biological recognition. The precise three-dimensional arrangement of atoms is often what allows a molecule to fit into a chiral binding site, much like a key fits into a lock. In the case of bridged piperidine analogues of P2Y14R antagonists, it was demonstrated that a pure (S,S,S) enantiomer displayed a threefold higher affinity than its corresponding enantiomer. This highlights that even subtle differences in the spatial orientation of atoms can have a profound impact on the strength of the molecular interaction.

The following table illustrates the structure-activity relationship for a series of piperidine derivatives, highlighting how modifications to the piperidine scaffold influence receptor binding affinity.

CompoundStructureP2Y14R Affinity (IC₅₀, nM)
1 (PPTN) Phenyl-piperidine2.5
15 (MRS4738) (S,S,S) 2-azanorbornane0.8
16 (R,R,R) 2-azanorbornane2.5
30 Isonortropanol21.3
34 Isoquinuclidine15.6

The data clearly show that the bridged derivative 15 with a specific stereochemistry has a significantly higher affinity (lower IC₅₀ value) for the P2Y14 receptor compared to the parent piperidine compound 1 and its own enantiomer 16 . Other bridged derivatives, such as the isonortropanol 30 and isoquinuclidine 34 , also maintained considerable affinity, demonstrating the receptor's tolerance for various constrained piperidine conformations.

Future Research Directions and Potential Academic Impact of 4s,6s 4 Hydroxy 6 Methyl Piperidin 2 One Studies

Development of Novel and Sustainable Synthetic Methodologies

While general methods for piperidine (B6355638) synthesis are well-established, the development of efficient, stereoselective, and sustainable routes to specific isomers like (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one remains a critical research area. Future work should move beyond traditional multi-step sequences to embrace modern synthetic strategies.

A primary focus will be on asymmetric synthesis . Drawing inspiration from the synthesis of related chiral piperidones, which can be derived from starting materials like D-plenylglycinol, future methods could employ chiral pool approaches to set the required stereocenters. researchgate.net Catalytic asymmetric strategies, such as deprotonation-aldehyde trapping followed by ring expansion, offer a concise route to β-hydroxy piperidines and could be adapted for this target. nih.gov

Furthermore, the principles of green chemistry and sustainability must be integrated. Biocatalysis presents a powerful tool for this purpose. Research into enzymatic reactions, which operate under mild conditions, could provide highly selective and environmentally benign pathways. nih.gov One-pot cascade reactions using multiple enzymes like carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) have been successfully used for other chiral piperidines and offer a template for future work. acs.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), in multicomponent reactions could lead to reusable catalytic systems for producing piperidine derivatives, enhancing the sustainability of the synthesis. rsc.orgrsc.org

Synthetic Strategy Description Potential Advantages Relevant Research Precedent
Asymmetric Catalysis Use of chiral catalysts (e.g., copper complexes) to control the stereoselective formation of the piperidine ring. researchgate.netHigh enantioselectivity, broad substrate scope, mild reaction conditions.Cu-catalyzed cyclizative aminoboration for 2,3-cis-disubstituted piperidines. researchgate.net
Biocatalytic Cascades Multi-enzyme, one-pot reactions to build the molecule from simple precursors. acs.orgHigh chemo-, regio-, and stereoselectivity; reduced waste and purification steps.CAR/ω-TA/IRED systems for enantiopure piperidines. acs.org
Enzymatic C-H Oxidation Use of hydroxylase enzymes to introduce the hydroxyl group at a specific position with high stereocontrol. chemistryviews.orgUnprecedented selectivity, use of inexpensive starting materials, scalable.Engineered P4H enzymes for hydroxylating piperidine carboxylates. chemistryviews.org
Chiral Pool Synthesis Starting from readily available chiral molecules (e.g., amino acids, lactones) to introduce the desired stereochemistry. researchgate.netPredictable stereochemical outcome, established starting material availability.Synthesis of (3S)-methylpiperidin-2-one from D-plenylglycinol. researchgate.net

Exploration of Untapped Reactivity and Transformations

The this compound molecule possesses two key functional groups—a secondary alcohol and a cyclic amide (lactam)—that are ripe for chemical exploration. Future research should systematically investigate the reactivity of these sites to generate a library of novel derivatives with diverse properties.

The hydroxyl group is a versatile handle for derivatization. It can be a site for esterification or etherification to produce analogues with modified polarity, solubility, and biological activity. As seen in related systems, the hydroxyl group can have a synergistic influence on the properties of the final compound. ajchem-a.com Furthermore, oxidation of the hydroxyl group would yield the corresponding ketone, a 4-oxo-6-methyl-piperidin-2-one, opening another avenue for subsequent reactions like reductive amination or aldol (B89426) condensations.

The lactam ring also offers significant synthetic opportunities. It can be reduced to the corresponding cyclic amine, a 4-hydroxy-6-methyl-piperidine, a common scaffold in many bioactive molecules. acs.org Alternatively, hydrolytic or aminolytic ring-opening of the lactam would yield linear γ-amino acids, which are valuable precursors in peptide and polymer synthesis. Modern techniques like nickel-electrocatalytic radical cross-coupling, which has been used to functionalize other piperidines, could be explored to form new carbon-carbon bonds at positions adjacent to the nitrogen or carbonyl group, dramatically simplifying the construction of complex derivatives. chemistryviews.orgnews-medical.net

Deeper Mechanistic Understanding of Biological Effects and Target Engagement

Substituted piperidones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netnih.govnih.gov A crucial future direction is the systematic biological screening of this compound and its derivatives to identify potential therapeutic applications.

Initial research should involve broad screening against various cell lines and biological targets. Given that hydroxyl-substituted 4-piperidone (B1582916) derivatives have shown cytotoxicity against human carcinoma cell lines, investigating the anticancer potential is a logical starting point. nih.gov Other studies have shown that piperidine derivatives can act as potent enzyme inhibitors (e.g., against α-glucosidase or topoisomerase) or as ligands for G-protein coupled receptors. researchgate.netrsc.org

A key aspect of this research will be to understand how the specific (4S,6S) stereochemistry influences biological activity. It is common for different stereoisomers to have vastly different affinities and selectivities for biological targets. researchgate.netnih.gov Therefore, comparative studies with other diastereomers of 4-hydroxy-6-methyl-piperidin-2-one will be essential to establish clear structure-activity relationships (SAR). Once a promising activity is identified, research must focus on target deconvolution and mechanistic studies. Techniques like western blotting and flow cytometry can elucidate the molecular pathways affected, such as the induction of apoptosis via regulation of proteins like Bax and Bcl-2, as has been shown for related compounds. nih.gov

Potential Therapeutic Area Biological Target/Mechanism Rationale Based on Related Compounds
Oncology Bcl-2 protein, Topoisomerase II-αHydroxyl-substituted piperidones show anticancer activity and can induce apoptosis. nih.govrsc.org
Neurodegenerative Disease Muscarinic or NMDA ReceptorsPiperidine derivatives are known antagonists at key neuronal receptors. acs.orgnih.gov
Infectious Disease Viral or Bacterial EnzymesThe piperidone skeleton is a versatile scaffold for developing antimicrobial agents. researchgate.net
Metabolic Disease α-GlucosidaseChiral piperidine derivatives have shown potent α-glucosidase inhibition. researchgate.net
Pest Management Nematicidal / Anti-feedingPiperidin-4-ol derivatives have demonstrated activity against agricultural pests. nyxxb.cn

Advanced Computational Modeling for Predictive Research

To accelerate the discovery process and rationalize experimental findings, advanced computational modeling should be a cornerstone of future research. Theoretical studies can provide deep insights into the molecule's intrinsic properties and its interactions with biological targets, guiding synthetic efforts and biological testing.

Density Functional Theory (DFT) can be employed to explore the fundamental electronic structure, conformational preferences, and chemical reactivity of this compound. researchgate.net Calculating parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and global reactivity descriptors can help predict the most likely sites for electrophilic or nucleophilic attack, informing the design of new reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models for biological activity. nih.gov By generating a library of virtual derivatives and calculating various 2D and 3D descriptors, it is possible to create statistically robust models that correlate molecular structure with activity (e.g., IC50 values). nih.gov These models can then be used to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, structure-based drug design techniques like molecular docking and molecular dynamics (MD) simulations will be invaluable for understanding target engagement. nih.govrsc.org Docking can predict the binding mode of the compound within the active site of a protein, while MD simulations can assess the stability of the ligand-protein complex over time, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for affinity. researchgate.netrsc.org

Integration into Complex System Studies (e.g., Biosynthesis Mimicry, Biomaterials)

Beyond its potential as a standalone bioactive agent, this compound can serve as a valuable building block in more complex systems.

In the realm of biosynthesis mimicry , the compound can be used as a starting point for the synthesis of complex piperidine alkaloids. nih.gov Many natural products feature the piperidine core, and having access to a stereochemically defined building block facilitates the construction of these intricate architectures. This approach not only enables the total synthesis of natural products but also the creation of novel analogues with potentially improved properties.

The functional groups on the molecule also make it an attractive candidate for biomaterials science . The lactam ring is structurally related to caprolactam, the monomer for Nylon-6. The presence of the hydroxyl group offers a site for further functionalization or for initiating ring-opening polymerization to create novel biodegradable polyesters or polyamides. These materials could have applications in drug delivery, tissue engineering, or as functional hydrogels. The ability of some piperidone derivatives to form linear polymers has already been noted, providing a foundation for this line of inquiry. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.